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Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334

Introduction and IJUPAC Nomenclature

N-Methyl-4-phenoxybenzylamine is a secondary amine featuring a benzylamine core
structure. A methyl group is substituted on the nitrogen atom, and a phenoxy group is attached
at the para (4-position) of the benzyl ring. This compound serves as a valuable intermediate in
organic synthesis and a scaffold for medicinal chemistry research.

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this
compound is N-methyl-1-(4-phenoxyphenyl)methanamine[1].

Physicochemical Properties

The key computed physicochemical properties of N-methyl-1-(4-phenoxyphenyl)methanamine
are summarized below. These properties are essential for designing experimental conditions,
predicting solubility, and understanding its pharmacokinetic profile.
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Property Value Source
IUPAC Name N-methyl-1-(4- [1]
phenoxyphenyl)methanamine

Molecular Formula C14H15NO [1]
Molecular Weight 213.27 g/mol [1]
CAS Number 169943-40-2 [1]
XLogP3 2.8 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p 2 ]
Rotatable Bond Count 3 [1]
Exact Mass 213.115364102 Da [1]
Topological Polar Surface Area  21.3 A2 [1]

Synthesis and Experimental Protocols

N-methyl-1-(4-phenoxyphenyl)methanamine can be synthesized through several established
organic chemistry methodologies. The two most common and effective routes are the direct N-
alkylation of a precursor amine and the reductive amination of a precursor aldehyde.

Synthesis Route 1: Reductive Amination of 4-
Phenoxybenzaldehyde

This approach involves the reaction of 4-phenoxybenzaldehyde with methylamine to form an
intermediate imine, which is subsequently reduced in situ to the target secondary amine. This
method is highly versatile and generally provides good yields[2][3].
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Reagents & Conditions
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Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

e Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in a suitable solvent such
as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.0-1.2 eq; often
as a solution in a solvent like THF or ethanol).

e Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation
of the corresponding imine. The reaction may be gently heated if required and can be
monitored by TLC or GC-MS.
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e Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAC)s,
1.2-1.5 eq) portion-wise to the reaction mixture[3]. Other reducing agents like sodium
cyanoborohydride (NaBHsCN) can also be used|[2].

o Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until the
reaction is complete as indicated by analytical monitoring.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can
be purified by flash column chromatography on silica gel to yield the pure N-methyl-1-(4-
phenoxyphenyl)methanamine.

Synthesis Route 2: N-Alkylation of 4-
Phenoxybenzylamine

This method involves the direct methylation of the primary amine, 4-phenoxybenzylamine,
using a methylating agent. This is a straightforward SN2 reaction, though care must be taken to
control the stoichiometry to minimize over-alkylation to the tertiary amine[4].

Experimental Protocol: General Procedure for N-Alkylation

¢ Reaction Setup: Dissolve 4-phenoxybenzylamine (1.0 eq) in a polar aprotic solvent like
dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

o Base Addition: Add a base such as potassium carbonate (K2COs, 1.5-2.0 eq) or sodium
hydride (NaH, 1.1 eq, use with caution) to the mixture to deprotonate the amine.

o Methylation: Add a methylating agent, such as methyl iodide (CHsl, 1.0-1.1 eq) or dimethyl
sulfate, dropwise to the stirred suspension at room temperature.

o Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60
°C) for 6-18 hours. Monitor the reaction's progress by TLC.
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o Work-up: Upon completion, filter off the base. Dilute the filtrate with water and extract the
product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic extracts with water and brine, dry over anhydrous
sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to
isolate N-methyl-1-(4-phenoxyphenyl)methanamine.

Potential Biological Activity and Signhaling Pathways

While specific biological data for N-methyl-1-(4-phenoxyphenyl)methanamine is not extensively
published, the activity of structurally related compounds provides valuable insights for drug
development professionals.

e Monoamine Oxidase (MAO) Inhibition: Structurally similar compounds, such as 4-(O-
benzylphenoxy)-N-methylalkylamines, are known inhibitors of monoamine oxidase (MAO),
particularly MAO-A[5]. MAO enzymes are responsible for the degradation of key
neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases
the synaptic availability of these neurotransmitters, a mechanism central to the action of
many antidepressant and anxiolytic drugs.

e Adrenergic Receptor Modulation: The related compound Phenoxybenzamine is a non-
selective, irreversible antagonist of alpha-adrenergic receptors, used to treat hypertension[6].
This suggests that the phenoxybenzylamine scaffold may interact with adrenergic signaling

pathways.

These precedents suggest that N-methyl-1-(4-phenoxyphenyl)methanamine warrants
investigation as a potential modulator of central nervous system targets.

Potential Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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